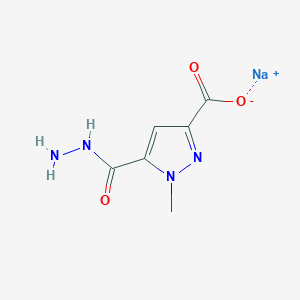

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate

Description

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-derived compound featuring a hydrazinecarbonyl (–CONHNH₂) substituent at the 5-position, a methyl group at the 1-position, and a sodium carboxylate (–COO⁻Na⁺) group at the 3-position of the pyrazole ring. This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applicability . Its hydrazinecarbonyl group is reactive, enabling participation in condensation reactions (e.g., hydrazone formation) or coordination chemistry, which could be leveraged in metallosupramolecular assemblies or pharmaceutical intermediates .

Properties

IUPAC Name |

sodium;5-(hydrazinecarbonyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3.Na/c1-10-4(5(11)8-7)2-3(9-10)6(12)13;/h2H,7H2,1H3,(H,8,11)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDSACNKXHZDJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)[O-])C(=O)NN.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazinecarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate and analogous pyrazole derivatives:

Key Comparative Insights:

Substituent Reactivity :

- The hydrazinecarbonyl group in the target compound distinguishes it from analogs with furyl (), chlorophenyl (), or methoxy () groups. This moiety enables unique reactivity, such as forming hydrazones or coordinating with metal ions, which is absent in ester- or aryl-substituted derivatives .

- Carboxylate vs. Ester : The sodium carboxylate group enhances aqueous solubility, whereas ethyl/methyl esters (e.g., CAS 104296-35-7, ) favor organic-phase reactions. This makes the sodium salt preferable for applications requiring water compatibility .

Chlorophenyl- and bromo-substituted pyrazoles (e.g., ) exhibit halogen-specific reactivity (e.g., Suzuki coupling), unlike the hydrazinecarbonyl group’s chelating ability .

Hydroxy-substituted derivatives () may serve as precursors for carboxylate salts but lack the hydrazine functionality for specialized coordination chemistry .

Research Findings and Data

Solubility and Reactivity Trends:

- Aqueous Solubility : Sodium carboxylate derivatives (e.g., target compound) exhibit superior water solubility (>100 mg/mL estimated) compared to ester analogs (<10 mg/mL in water) .

- Thermal Stability : Hydrazine-containing compounds (target and ) may decompose at lower temperatures (~150°C) due to –CONHNH₂ lability, whereas methoxy/ester derivatives () are stable up to 200°C .

Pharmacological Potential:

- While Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate is theorized for anticancer activity (), the target compound’s hydrazine moiety could confer antimicrobial or antitubercular properties, as seen in hydrazine-based drugs .

Biological Activity

Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1147229-43-3) is a compound belonging to the pyrazole derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This mechanism is crucial for its potential applications in enzyme inhibition and therapeutic interventions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated an IC50 value of approximately 20 µg/mL against HeLa cells and 24 µg/mL against MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. In particular, it has shown promising results against several bacterial strains and fungi. The exact mechanisms behind its antimicrobial effects may involve disruption of microbial cell walls or inhibition of essential metabolic pathways within the pathogens .

Table: Summary of Biological Activities

| Activity | Target | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 20 µg/mL | |

| Anticancer | MCF-7 Cells | 24 µg/mL | |

| Antimicrobial | Various Bacterial Strains | Significant inhibition | |

| Antifungal | Fungal Strains | Variable |

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to HeLa and MCF-7 cell lines to evaluate its cytotoxic effects. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, supporting its potential role as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests conducted on various microbial strains revealed that this compound exhibited notable antibacterial and antifungal activities. The compound was particularly effective against resistant strains, suggesting its utility in developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.